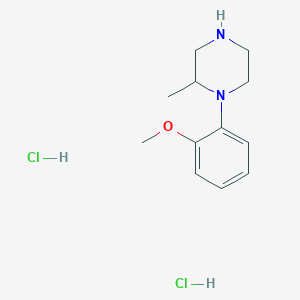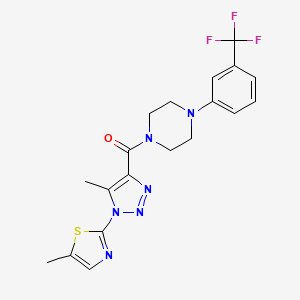
(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19F3N6OS and its molecular weight is 436.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Nagaraj, Srinivas, and Rao (2018) on the synthesis of triazole analogues of piperazine explored the antibacterial activity of novel compounds, including structures similar to the chemical . These compounds demonstrated significant inhibition of bacterial growth, notably against Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei, highlighting their potential as antibacterial agents (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).
Antimicrobial Activities
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel triazole derivatives, assessing their antimicrobial activities. The study indicated that some derivatives possess good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Antitubulin Polymerization and Anticancer Potential
Prinz et al. (2017) reported on the synthesis of heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, showcasing significant antiproliferative properties and potent inhibition of tubulin polymerization. This suggests a promising avenue for cancer treatment, indicating the potential of these compounds as novel and potent inhibitors of cancer cell growth (H. Prinz, Ann-Kathrin Ridder, K. Vogel, K. Böhm, I. Ivanov, Jahan B. Ghasemi, E. Aghaee, & K. Müller, 2017).
Liquid Crystal Properties
Zhao, Guo, Chen, and Bian (2013) investigated the synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, unveiling their liquid crystal behaviors. This work contributes to the understanding of how such compounds can be utilized in the development of materials with unique electro-optical properties (Haiying Zhao, Le Guo, Shufeng Chen, & Z. Bian, 2013).
Synthesis and Anticonvulsant Agents
Malik and Khan (2014) synthesized novel triazine derivatives with potential as sodium channel blockers and anticonvulsant agents. Their research indicates that certain compounds exhibit significant potency, surpassing traditional drugs in efficacy, which could lead to the development of new treatments for epilepsy (S. Malik & S. Khan, 2014).
Antifungal and Antibacterial Agents
Sanjeeva, Reddy, and Venkata (2022) synthesized novel pyrazole and isoxazole derivatives, including compounds with the (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone structure. These compounds displayed significant antibacterial and antifungal activity, suggesting their potential as leads for developing new antimicrobial agents (P. Sanjeeva, Reddy Y. Narendra, & R. P. Venkata, 2022).
Mecanismo De Acción
Thiazoles
, for instance, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Triazoles
, on the other hand, are a class of compounds that have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Propiedades
IUPAC Name |
[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6OS/c1-12-11-23-18(30-12)28-13(2)16(24-25-28)17(29)27-8-6-26(7-9-27)15-5-3-4-14(10-15)19(20,21)22/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFMSAJXUVRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
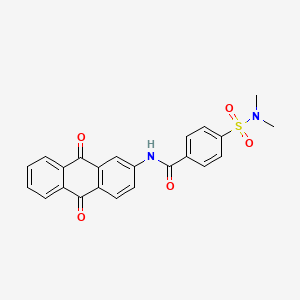
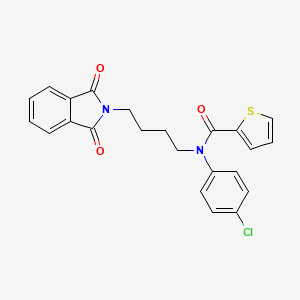


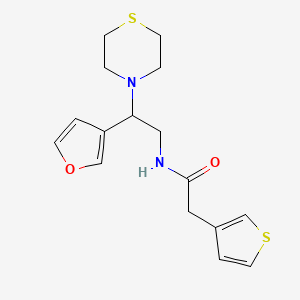

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)
![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)
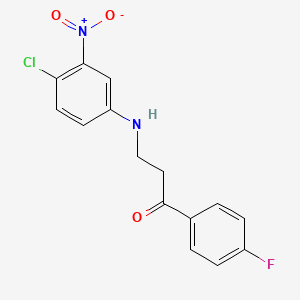

![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2617552.png)
